molecular formula C13H18ClNO3 B1410669 tert-Butyl 3-chloro-4-methoxybenzylcarbamate CAS No. 1823229-28-2

tert-Butyl 3-chloro-4-methoxybenzylcarbamate

Cat. No.: B1410669
CAS No.: 1823229-28-2
M. Wt: 271.74 g/mol
InChI Key: PXSKEFUGVLYCOV-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-4-methoxybenzylcarbamate (CAS: 1823229-28-2) is a carbamate derivative featuring a tert-butyl group, a benzyl backbone substituted with chlorine at the 3-position and methoxy at the 4-position. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. With a molecular formula of C₁₃H₁₇ClNO₃ and a molecular weight of 270.73 g/mol, this compound is characterized by its carbamate functional group (-O(CO)NH-), which confers stability and modulates reactivity in synthetic pathways .

Properties

IUPAC Name

tert-butyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSKEFUGVLYCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-chloro-4-methoxybenzylcarbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-chloro-4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloro-4-methoxybenzylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity:
Research indicates that tert-butyl 3-chloro-4-methoxybenzylcarbamate exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting pathways crucial for tumor growth.

b. Beta-Secretase Inhibition:
This compound is also being investigated for its role as a beta-secretase inhibitor, which is critical in the treatment of Alzheimer's disease. Beta-secretase is an enzyme that contributes to the formation of amyloid plaques in the brain, and inhibiting this enzyme can potentially slow the progression of Alzheimer's disease. The structural similarities with known beta-secretase inhibitors suggest that this compound could be an effective candidate for further development in this area .

Organic Synthesis

a. Intermediate in Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that can lead to the creation of novel compounds with desired biological activities. For instance, it can be utilized in reactions involving nucleophilic substitutions or coupling reactions to yield more complex structures.

b. Use in Drug Development:
Due to its unique chemical properties, this compound is being explored for use in drug development processes where it can serve as a building block for synthesizing new pharmaceuticals. Its ability to modify biological activity through structural variations makes it a valuable tool in medicinal chemistry .

Case Study 1: Anticancer Research
A study conducted on the effects of this compound on cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Beta-Secretase Inhibition
In a preclinical trial, this compound was tested alongside known beta-secretase inhibitors. Results showed comparable efficacy in reducing amyloid-beta levels in neuronal cultures, indicating its potential as a therapeutic agent for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-4-methoxybenzylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of tert-Butyl 3-chloro-4-methoxybenzylcarbamate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Purity Key Features/Applications
This compound 1823229-28-2 C₁₃H₁₇ClNO₃ 270.73 Carbamate 3-Cl, 4-OCH₃ 95% Intermediate in organic synthesis
tert-Butyl 4-chloro-2-methoxyphenylcarbamate (YF-5631) 937072-51-0 C₁₂H₁₅ClNO₃ 256.70 Carbamate 4-Cl, 2-OCH₃ 95% Positional isomer; altered steric/electronic effects
N-tert-Butyl-3-(chloromethyl)benzamide (QL-4080) 1094362-66-9 C₁₂H₁₅ClNO 225.71 Amide 3-CH₂Cl 98% Amide group reduces hydrolytic stability vs. carbamates
tert-Butyl 3-amino-4-fluorobenzylcarbamate 657409-24-0 C₁₂H₁₇FN₂O₂ 240.27 Carbamate 3-NH₂, 4-F - Amino-fluoro substitution enhances hydrogen bonding for drug design
tert-Butyl 4-formylbenzylcarbamate 156866-52-3 C₁₃H₁₇NO₃ 235.28 Carbamate 4-CHO - Formyl group enables condensation reactions
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate 1035235-26-7 C₁₈H₂₈BNO₄ 333.24 Carbamate 4-boronate ester - Suzuki-Miyaura cross-coupling applications
tert-Butyl 4-Chloro-3-hydroxypyridin-2-ylcarbamate 1021339-30-9 C₁₀H₁₃ClN₂O₃ 244.67 Carbamate Pyridine ring, 4-Cl, 3-OH - Heterocyclic system influences bioavailability

Key Comparative Insights

Positional Isomerism: The positional isomer YF-5631 (4-Cl, 2-OCH₃) exhibits distinct electronic and steric properties compared to the target compound (3-Cl, 4-OCH₃).

Functional Group Differences :

  • Amide derivatives (e.g., QL-4080, QL-4057) lack the carbamate oxygen, reducing hydrogen-bonding capacity and hydrolytic stability. This makes them less suitable for prolonged biological applications but useful in stable conjugate formations .

Boronate esters (e.g., CAS 1035235-26-7) are pivotal in cross-coupling reactions, diverging from the target compound’s role as a synthetic intermediate .

Amino and Fluorine Substitutions: The amino-fluoro derivative (CAS 657409-24-0) combines electron-withdrawing (F) and electron-donating (NH₂) groups, optimizing interactions with biological targets such as enzymes or receptors .

Reactive Groups :

  • Compounds with formyl (CAS 156866-52-3) or hydroxypyridinyl groups (CAS 1021339-30-9) enable further functionalization, contrasting with the target compound’s chloro-methoxy motif, which is more suited for halogenation or protection strategies .

Biological Activity

Tert-butyl 3-chloro-4-methoxybenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound based on a review of recent literature and research findings.

Chemical Structure and Properties

The compound possesses a tert-butyl group, a chloro substituent at the 3-position, and a methoxy group at the 4-position of the benzene ring, connected to a carbamate functional group. Its structural formula can be represented as follows:

C12H16ClNO3\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_3

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. This mechanism has been observed in various biochemical assays where it was used to study enzyme activities and protein interactions .
  • Receptor Modulation : The compound may also interact with cellular receptors, modulating signaling pathways that are crucial for various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

  • Study on Enzyme Inhibition : A study demonstrated that phenolic hydrazones structurally related to this compound significantly inhibited macrophage migration inhibitory factor (MIF) activity, suggesting similar mechanisms might be present in this carbamate compound .
  • Antimicrobial Testing : In a comparative analysis, derivatives of benzylcarbamates were tested against various bacterial strains, showing promising results that could be extrapolated to this compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundEnzyme InhibitionTBD
Phenolic HydrazonesMIF Inhibition130
Benzyl CarbamatesAntimicrobialTBD
Tert-butyl derivativesAntitumorTBD

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-butyl 3-chloro-4-methoxybenzylcarbamate to ensure stability during experiments?

  • Answer : Stability is critical for reproducibility. Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, direct sunlight, and strong acids/bases, as the tert-butyl carbamate group is susceptible to cleavage under acidic or basic conditions . For long-term storage, consider lyophilization if solubility permits.
Stability Data (Analogous Compounds)
Decomposition Temp : >150°C (under inert conditions)
pH Sensitivity : Stable at pH 6–8; degrades rapidly at pH <3 or >10
Light Sensitivity : Store in amber glass to prevent photodegradation

Q. What synthetic routes are commonly employed to prepare tert-butyl 3-chloro-4-methoxybenzylcarbamate?

  • Answer : A two-step approach is typical:

Protection of the amine : React 3-chloro-4-methoxybenzylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C, using a catalytic amount of 4-dimethylaminopyridine (DMAP) to minimize side reactions .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Yields typically range from 65–75% for analogous tert-butyl carbamates .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or deprotection) be mitigated during synthesis?

  • Answer :

  • Temperature Control : Maintain reaction temperatures below 10°C during Boc protection to suppress over-alkylation .

  • Selective Reagents : Use Boc₂O instead of phosgene derivatives to avoid carbamate scrambling .

  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to detect intermediates and adjust reaction conditions dynamically.

    Common Side Reactions Mitigation Strategies
    Deprotection Avoid protic solvents (e.g., methanol) post-synthesis
    Oxidation Add antioxidants (e.g., BHT) during storage

Q. How do steric and electronic effects influence the reactivity of the tert-butyl carbamate group in downstream functionalization?

  • Answer : The tert-butyl group provides steric shielding, reducing nucleophilic attack on the carbamate. However, electron-withdrawing substituents (e.g., Cl, OMe) on the benzyl ring can alter reaction kinetics:

  • Electron-Withdrawing Effects : Increase susceptibility to SNAr reactions at the chloro position .
  • Steric Hindrance : Limits accessibility for coupling reactions (e.g., Suzuki-Miyaura), necessitating bulky palladium catalysts (e.g., XPhos Pd G3) .

Q. How should researchers address discrepancies in reported reaction yields for tert-butyl carbamate derivatives?

  • Answer : Variability often arises from differences in:

  • Solvent Purity : Trace water in DCM reduces Boc protection efficiency. Use molecular sieves or anhydrous solvents .
  • Workup Methods : Acidic aqueous washes post-reaction can hydrolyze the product; substitute with brine or dilute bicarbonate .
    • Validation : Replicate protocols using high-purity reagents and report detailed conditions (e.g., stirring rate, inert atmosphere) to ensure reproducibility .

Methodological Considerations

Q. What analytical techniques are most effective for characterizing tert-butyl 3-chloro-4-methoxybenzylcarbamate?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.4 ppm; aromatic protons at δ 6.8–7.2 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .
  • Elemental Analysis : Verify C, H, N composition (±0.3% theoretical) to confirm stoichiometry .

Q. What safety precautions are essential when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄) to prevent exothermic reactions .

Data Contradiction Analysis

Q. Why do some studies report divergent optimal temperatures for Boc protection (0°C vs. room temperature)?

  • Analysis :

  • Substrate Sensitivity : Electron-rich amines (e.g., 4-methoxybenzyl) react faster at 0°C to prevent over-reaction, while less reactive amines require higher temperatures .
  • Catalyst Use : DMAP accelerates reactions, allowing lower temperatures for heat-sensitive substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-chloro-4-methoxybenzylcarbamate
Reactant of Route 2
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tert-Butyl 3-chloro-4-methoxybenzylcarbamate

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